Cas no 103441-03-8 (4-Ethyl-3-iodobenzoic acid)
4-Ethyl-3-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Ethyl-3-iodobenzoic acid
- 3-Iod-4-ethyl-benzoesaeure
- 4-ethyl-3-iodanyl-benzoic acid
- Methyl 4-ethyl-3-iodbenzoic acid
- Benzoic acid, 4-ethyl-3-iodo-
- SCHEMBL7434160
- I11380
- 4-ethyl-3-iodobenzoicacid
- SY018119
- 103441-03-8
- DB-058998
- MFCD11110758
- BS-14194
- A800741
- DTXSID90622275
- 4-Ethyl-3-iodo-benzoic acid
- CS-0152555
- AKOS015842938
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- MDL: MFCD11110758
- Inchi: 1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
- InChI Key: TUAVSACXCXUOSJ-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)O)C=CC=1CC
Computed Properties
- Exact Mass: 275.96500
- Monoisotopic Mass: 275.96473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 2.55180
4-Ethyl-3-iodobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E900230-10mg |
4-Ethyl-3-iodobenzoic Acid |
103441-03-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E900230-50mg |
4-Ethyl-3-iodobenzoic Acid |
103441-03-8 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E900230-100mg |
4-Ethyl-3-iodobenzoic Acid |
103441-03-8 | 100mg |
$ 250.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D489071-500mg |
Benzoic acid, 4-ethyl-3-iodo- |
103441-03-8 | 95% | 500mg |
$490 | 2024-05-24 | |
| eNovation Chemicals LLC | D489071-1g |
Benzoic acid, 4-ethyl-3-iodo- |
103441-03-8 | 95% | 1g |
$745 | 2024-05-24 | |
| eNovation Chemicals LLC | K12804-1g |
4-ethyl-3-iodobenzoic acid |
103441-03-8 | >95% | 1g |
$295 | 2023-09-02 | |
| eNovation Chemicals LLC | K12804-5g |
4-ethyl-3-iodobenzoic acid |
103441-03-8 | >95% | 5g |
$595 | 2023-09-02 | |
| eNovation Chemicals LLC | D911534-1g |
4-Ethyl-3-iodobenzoic Acid |
103441-03-8 | 95% | 1g |
$320 | 2024-07-20 | |
| eNovation Chemicals LLC | Y0987181-5g |
4-Ethyl-3-iodobenzoic acid |
103441-03-8 | 95% | 5g |
$1100 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1047767-100mg |
4-ethyl-3-iodobenzoic acid |
103441-03-8 | 95% | 100mg |
$190 | 2024-06-07 |
4-Ethyl-3-iodobenzoic acid Suppliers
4-Ethyl-3-iodobenzoic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 4-Ethyl-3-iodobenzoic acid
4-Ethyl-3-Iodobenzoic Acid: A Comprehensive Overview
4-Ethyl-3-iodobenzoic acid, also known by its CAS number CAS No. 103441-03-8, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an ethyl group at the 4-position and an iodine atom at the 3-position of a benzoic acid backbone. The presence of these substituents imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The synthesis of 4-Ethyl-3-iodobenzoic acid typically involves multi-step organic reactions, often starting from readily available aromatic compounds. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are critical in constructing the iodinated aromatic ring.
In terms of chemical properties, 4-Ethyl-3-iodobenzoic acid exhibits a melting point of approximately 220°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. The iodine substituent at the 3-position plays a crucial role in determining the compound's reactivity. It acts as an electron-withdrawing group, enhancing the acidity of the benzoic acid moiety and making it more susceptible to nucleophilic attack in various reactions.
The applications of 4-Ethyl-3-iodobenzoic acid span across multiple disciplines. In pharmacology, this compound has been investigated as a potential lead molecule for drug development, particularly in the design of anti-inflammatory and anti-cancer agents. Recent studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent.
In materials science, 4-Ethyl-3-iodobenzoic acid has been utilized as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The iodine substituent facilitates the formation of strong metal-ligand interactions, which are essential for constructing stable MOF structures with high surface areas and porosities.
From an environmental perspective, understanding the fate and transport of CAS No. 103441-03-8 in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on determining its biodegradation pathways under various environmental conditions, revealing that microbial communities play a significant role in breaking down this compound into less harmful byproducts.
In conclusion, 4-Ethyl-3-iodobenzoic acid, or CAS No. 103441-03-8, is a versatile compound with promising applications across diverse fields. Its unique structure and reactivity make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is expected to contribute even more significantly to innovative solutions in medicine, materials science, and environmental sustainability.
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